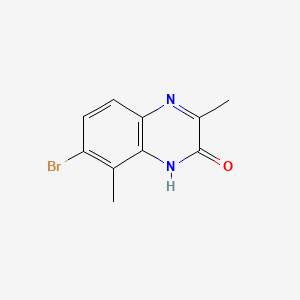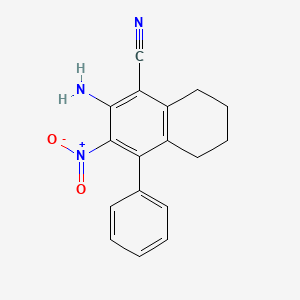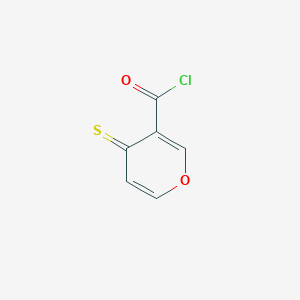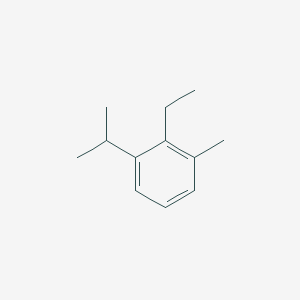
2-Ethyl-1-methyl-3-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-methyl-3-(propan-2-yl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with an ethyl group, a methyl group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-3-(propan-2-yl)benzene can be achieved through several methods. One common approach involves the alkylation of toluene (methylbenzene) with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient separation techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-methyl-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-methyl-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-methyl-3-(propan-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-2-methyl-4-(propan-2-yl)benzene
- 2-Ethyl-1-methyl-4-(propan-2-yl)benzene
- 1-Methyl-3-(propan-2-yl)benzene
Uniqueness
2-Ethyl-1-methyl-3-(propan-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
22582-89-4 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
2-ethyl-1-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-10(4)7-6-8-12(11)9(2)3/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
QQZMJEYEIPPFHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)

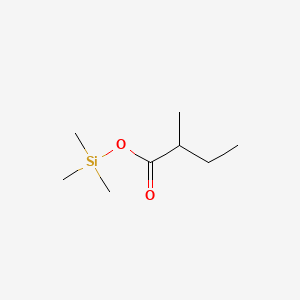
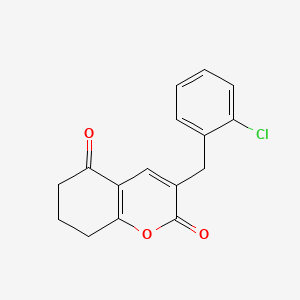
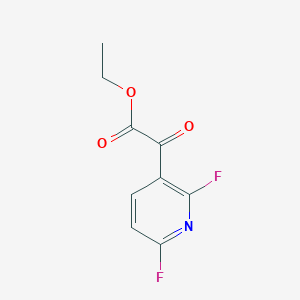

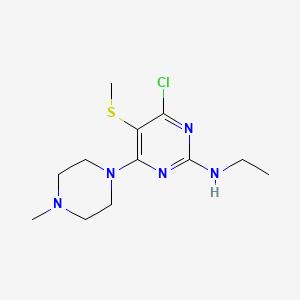
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)

